Cas no 25195-47-5 (3-fluorobenzylmethylsulfone)

3-Fluorobenzylmethylsulfone is a fluorinated sulfone compound characterized by its stable sulfonyl functional group and aromatic fluorine substitution. This structure imparts unique reactivity and selectivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the sulfone moiety contributes to polarizability and hydrogen-bonding potential. Its well-defined chemical properties facilitate controlled functionalization in cross-coupling reactions or nucleophilic substitutions. The compound is typically supplied with high purity (>97%) and exhibits good solubility in common organic solvents, ensuring compatibility with diverse reaction conditions. Its stability under ambient storage conditions further supports its utility in multistep synthetic processes.
3-fluorobenzylmethylsulfone structure
3-fluorobenzylmethylsulfone structure
Product Name:3-fluorobenzylmethylsulfone
CAS No:25195-47-5
MF:C8H9FO2S
MW:188.219264745712
CID:1421304
PubChem ID:2761412
Update Time:2025-05-20

3-fluorobenzylmethylsulfone Chemical and Physical Properties

Names and Identifiers

    • 3-FLUOROBENZYLMETHYLSULFONE
    • AGN-PC-00NVLO
    • (3-Fluor-benzyl)-methyl-sulfon
    • -1,3-disiloxan
    • CTK0D9796
    • Disiloxane, 1-[bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyl-
    • ACMC-20m44d
    • (3-Fluor-1,1,1-trimethyl-3-bis(trimethylsilyl)methyl-3-phenyl)-1,3-disiloxan
    • 1-Fluoro-3-((methylsulfonyl)methyl)benzene
    • DTXSID90948048
    • 25195-47-5
    • AKOS006229507
    • CS-0450150
    • 1-Fluoro-3-[(methanesulfonyl)methyl]benzene
    • 1-fluoro-3-(methylsulfonylmethyl)benzene
    • MFCD06798005
    • 1-Fluoro-3-methanesulfonylmethyl-benZene
    • SCHEMBL776710
    • BS-27748
    • 3-fluorobenzylmethylsulfone
    • MDL: MFCD06798005
    • Inchi: 1S/C8H9FO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
    • InChI Key: BWJMWCGPPGYHRZ-UHFFFAOYSA-N
    • SMILES: S(C)(CC1C=CC=C(C=1)F)(=O)=O

Computed Properties

  • Exact Mass: 188.03100
  • Monoisotopic Mass: 188.03072886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 42.52000
  • LogP: 2.45110

3-fluorobenzylmethylsulfone Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 3-fluorobenzylmethylsulfone

3-Fluorobenzylmethylsulfone: A Comprehensive Overview

The compound with CAS No. 25195-47-5, commonly referred to as 3-fluorobenzylmethylsulfone, is a significant molecule in the field of organic chemistry. This compound belongs to the class of sulfones, which are widely studied for their unique chemical properties and diverse applications. The 3-fluorobenzylmethylsulfone structure consists of a benzene ring substituted with a fluorine atom at the meta position, a methyl group attached to the sulfur atom, and a sulfone functional group (-SO₂-). This combination of functional groups imparts distinctive reactivity and stability to the molecule.

Recent studies have highlighted the importance of 3-fluorobenzylmethylsulfone in various chemical reactions, particularly in the synthesis of bioactive compounds. The sulfone group is known for its ability to act as an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. This makes 3-fluorobenzylmethylsulfone a valuable precursor in the development of pharmaceutical agents and agrochemicals. For instance, researchers have explored its role in the synthesis of potential antiviral and anticancer drugs, where its electronic properties play a crucial role in molecular interactions.

One of the key areas of interest in 3-fluorobenzylmethylsulfone research is its application in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The presence of the fluorine substituent at the meta position enhances the reactivity of the benzene ring, making it an ideal substrate for such transformations. Recent advancements in catalyst design have further improved the efficiency of these reactions, opening new avenues for its use in drug discovery.

In addition to its synthetic applications, 3-fluorobenzylmethylsulfone has been studied for its potential as a building block in materials science. Its ability to form stable sulfonamide derivatives has led to investigations into its use in polymer chemistry and as a component in advanced materials. The stability and reactivity of this compound make it a promising candidate for developing high-performance polymers with tailored properties.

The synthesis of 3-fluorobenzylmethylsulfone typically involves oxidation reactions or nucleophilic substitutions, depending on the starting materials and desired outcomes. Recent research has focused on optimizing these processes to improve yield and reduce environmental impact. For example, green chemistry approaches using oxidizing agents derived from renewable resources have been explored, aligning with global efforts to promote sustainable chemical practices.

Furthermore, computational studies have provided deeper insights into the electronic structure and reactivity of 3-fluorobenzylmethylsulfone. Density functional theory (DFT) calculations have revealed how the fluorine substituent influences the distribution of electron density within the molecule, which is critical for understanding its reactivity in various chemical environments. These findings have been instrumental in guiding experimental designs and predicting reaction outcomes.

In conclusion, 3-fluorobenzylmethylsulfone (CAS No. 25195-47-5) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an even greater role in advancing modern chemistry.

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